tert-Butyl 5-fluoro-5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-fluoro-5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FINO4/c1-10(2,3)19-9(17)15-6-11(7-15)4-8(16)18-12(11,13)5-14/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFANRAQQNPFEDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)OC2(CI)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FINO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-fluoro-5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a series of cyclization reactions. The introduction of the iodomethyl and fluoro groups is achieved through halogenation reactions under controlled conditions. The tert-butyl ester group is often introduced via esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-fluoro-5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify the oxidation state of specific functional groups.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the iodine atom, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies suggest that compounds similar to tert-butyl 5-fluoro-5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate exhibit significant antimicrobial properties. The presence of the fluorine atom and the spirocyclic structure potentially enhance the compound's interaction with biological targets, making it a candidate for developing new antimicrobial agents .
Anticancer Research
The compound's structural features may also contribute to anticancer activity. Research indicates that spirocyclic compounds can interfere with cancer cell proliferation and induce apoptosis. The specific mechanism of action for this compound remains to be fully elucidated, but preliminary data show promise in cellular assays .
Synthetic Methodologies
Synthesis of Spirocyclic Compounds
The synthesis of this compound involves multi-step reactions that are essential for creating complex molecular architectures. Such synthesis pathways are crucial for developing libraries of spirocyclic compounds that can be screened for various biological activities .
Use as a Building Block
This compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecules. Its functional groups allow for further derivatization, which can lead to the development of novel compounds with tailored properties for specific applications .
Mechanism of Action
The mechanism of action of tert-Butyl 5-fluoro-5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The fluoro and iodomethyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The spirocyclic structure may also play a role in the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Biological Activity
tert-Butyl 5-fluoro-5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS Number: 2225137-29-9) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure
The compound is characterized by a spirocyclic structure, which is known to impart various biological properties. The presence of fluorine and iodine atoms enhances its pharmacological profile, potentially affecting its interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, several derivatives have shown efficacy against a range of bacterial strains, suggesting that this compound may also possess similar properties.
Enzyme Inhibition
The compound's unique structure suggests potential as an enzyme inhibitor. Research into related azaspiro compounds has revealed their ability to inhibit enzymes involved in various metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism.
Synthesis and Case Studies
The synthesis of this compound can be achieved through several synthetic routes involving cyclization and functionalization of precursor compounds. A notable synthesis method involves the use of readily available starting materials and conventional chemical transformations.
Case Study: Synthesis Methodology
A recent study outlined three successful synthetic routes for creating azaspiro compounds, emphasizing the importance of optimizing conditions to enhance yield and purity. The authors noted that the use of specific catalysts could significantly improve reaction efficiency.
| Synthesis Route | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|
| Route A | Cyclization with catalyst X | 85 | 95 |
| Route B | Functionalization step Y | 75 | 90 |
| Route C | Direct condensation | 80 | 92 |
Research Findings
Recent literature highlights the ongoing exploration of azaspiro compounds in drug discovery. For example, a study published by the Royal Society of Chemistry discussed the broad applicability of these compounds as multifunctional modules in medicinal chemistry, suggesting that this compound could serve as a lead compound for further development.
Q & A
Basic Question: What safety precautions are critical when handling this compound, given limited toxicological data?
Answer:
Due to the absence of comprehensive toxicological data (e.g., acute toxicity, carcinogenicity, or reproductive effects ), adopt a precautionary approach:
- Containment: Use fume hoods and avoid aerosol/dust formation to minimize inhalation risks .
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. For prolonged handling, consider respiratory protection (N95 mask) .
- Emergency Protocols: Follow first-aid measures for structurally similar spirocyclic compounds:
Basic Question: How should this compound be stored to maintain stability?
Answer:
- Temperature: Store at 2–8°C in a dry environment to prevent hydrolysis of the iodomethyl group or lactone ring opening .
- Incompatibilities: Avoid strong oxidizers, acids, or bases due to potential decomposition (e.g., release of HI gas from iodomethyl groups) .
- Container: Use amber glass vials under inert gas (N₂/Ar) to mitigate light- or moisture-induced degradation .
Advanced Question: How can researchers design experiments to assess the compound’s reactivity in cross-coupling reactions?
Answer:
The iodomethyl group offers potential for Suzuki-Miyaura or Ullmann-type couplings. Methodological steps:
Substrate Screening: Test reactivity with boronic acids (aryl/alkyl) under Pd catalysis. Optimize solvent (e.g., THF/DMF) and base (K₂CO₃) .
Kinetic Monitoring: Use HPLC or LC-MS to track reaction progress and identify byproducts (e.g., tert-butyl ester hydrolysis) .
Steric Considerations: The spirocyclic structure may hinder coupling efficiency. Employ bulky ligands (e.g., XPhos) to enhance catalytic activity .
Advanced Question: What analytical techniques are recommended to resolve contradictions in purity assessments?
Answer:
Discrepancies in purity often arise from residual solvents or stereoisomers. Use a tiered approach:
Primary Analysis: HPLC with UV detection (λ = 254 nm) to quantify major impurities .
Structural Confirmation:
- NMR: Compare ¹³C/¹H spectra to predicted shifts (DFT calculations) for the spirocyclic core and iodomethyl group .
- HRMS: Verify molecular ion ([M+H]⁺) and isotopic pattern (iodine has a distinct 127/129 amu signature) .
Chiral Purity: Use chiral stationary-phase HPLC if stereocenters are present (e.g., 5-fluoro configuration) .
Advanced Question: How can the compound’s stability under varying pH conditions be systematically evaluated?
Answer:
Experimental Design:
Buffer Preparation: Create solutions at pH 1–14 (HCl/NaOH) and incubate the compound at 25°C/37°C.
Time-Point Sampling: Collect aliquots at 0, 6, 12, 24, and 48 hours.
Degradation Analysis:
- TLC/HPLC: Monitor loss of parent compound and new peaks (e.g., lactone ring opening or iodine loss) .
- Mass Spectrometry: Identify degradation products (e.g., tert-butyl ester hydrolysis to carboxylic acid) .
Kinetic Modeling: Calculate half-life (t₁/₂) and activation energy (Arrhenius plots) for predictive stability .
Basic Question: What are the recommended waste disposal protocols for this compound?
Answer:
- Iodine Content: Treat as halogenated waste. Use activated carbon or sodium thiosulfate to neutralize iodine residues before disposal .
- Solvent Recovery: Distill under reduced pressure to recover tert-butyl ester byproducts .
- Regulatory Compliance: Follow EPA guidelines for hazardous waste (D-code D003 due to iodine reactivity) .
Advanced Question: How to address discrepancies in reported vs. observed melting points?
Answer:
Variations may arise from polymorphism or impurities. Resolution steps:
Recrystallization: Use solvents like ethyl acetate/hexane to obtain pure crystals .
DSC Analysis: Perform differential scanning calorimetry to detect polymorphic transitions or solvate formation .
Elemental Analysis: Confirm C/H/N ratios to rule out hygroscopicity or solvent retention .
Advanced Question: What strategies optimize the synthesis yield of this spirocyclic compound?
Answer:
Key challenges include steric hindrance and iodine volatility. Optimization approaches:
Protecting Groups: Temporarily protect the lactone oxygen during iodomethylation to prevent side reactions .
Temperature Control: Maintain ≤0°C during iodination to minimize HI elimination .
Catalysis: Use phase-transfer catalysts (e.g., TBAB) to enhance reaction homogeneity in biphasic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
